EOC317

Description

Properties

IUPAC Name |

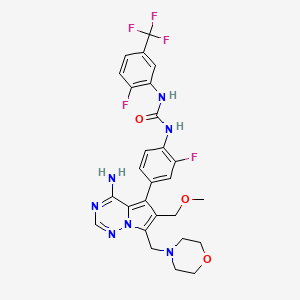

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPJCJKUZPUFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F5N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939805-30-8 | |

| Record name | ACTB-1003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACTB-1003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EOC317: A Multi-Targeted Kinase Inhibitor for Oncological Research

An In-depth Technical Guide on the Core Target and Mechanism of Action of EOC317

This compound, also known as ACTB-1003, is an orally available, small molecule, multi-mode kinase inhibitor with potential antineoplastic activity.[1][2] This guide provides a detailed overview of its primary molecular targets, summarizing key quantitative data and outlining the experimental protocols used in its preclinical characterization. The information is intended for researchers, scientists, and drug development professionals.

Primary Molecular Targets

This compound exerts its anti-cancer effects by simultaneously targeting multiple critical signaling pathways involved in tumor growth, angiogenesis, and cell survival. Its primary targets are Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[1][3] Additionally, this compound has been shown to inhibit downstream signaling molecules such as Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), which are involved in apoptosis.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been quantified by determining the half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) | Biological Function |

| FGFR1 | 6 | Cell proliferation, survival, and migration |

| VEGFR2 | 2 | Angiogenesis |

| Tie-2 | 4 | Angiogenesis and vascular stability |

| RSK | 5 | Regulation of cell survival and apoptosis |

| p70S6K | 32 | Regulation of protein synthesis and cell growth |

Table 1: In vitro inhibitory activity of this compound against key target kinases.[1][3]

Signaling Pathways

This compound's multi-targeted approach allows it to disrupt several oncogenic signaling cascades. By inhibiting FGFR1, it can block the RAS/MAPK and PI3K/AKT pathways, which are frequently hyperactivated in cancer and drive cell proliferation and survival. The inhibition of VEGFR2 and Tie-2 disrupts the signaling necessary for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Caption: Simplified signaling pathways targeted by this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies based on standard practices for the key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 values of this compound against its target kinases.

Methodology:

-

Reagents and Materials: Recombinant human kinases (FGFR1, VEGFR2, Tie-2, etc.), appropriate peptide substrates, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., luminescence-based).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C). e. Stop the reaction and add the detection reagent to measure the remaining ATP, which is inversely proportional to kinase activity. f. Measure the signal using a plate reader. g. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

These assays were used to assess the dose-dependent inhibition of tumor growth in cell lines with FGFR genetic alterations, such as OPM2 (human multiple myeloma) and Ba/F3-TEL-FGFR1 (murine leukemia).[1][3]

Methodology:

-

Cell Culture: Culture OPM2 or Ba/F3-TEL-FGFR1 cells in appropriate media and conditions.

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with various concentrations of this compound or vehicle control. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well. e. Incubate as required by the reagent manufacturer. f. Measure the absorbance or luminescence using a plate reader. g. Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

In Vivo Tumor Xenograft Model

The anti-angiogenic and anti-tumor efficacy of this compound was evaluated in a colon tumor xenograft model (HCT-116).[3]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cancer cells into the flank of each mouse.

-

Tumor Growth and Treatment: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a specified volume, randomize the mice into treatment and control groups. c. Administer this compound orally to the treatment group and the vehicle to the control group daily for a defined period.

-

Efficacy Evaluation: a. Measure tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors.

-

Immunohistochemistry (IHC) for CD31: a. Fix the tumor tissue in formalin and embed it in paraffin (B1166041). b. Section the paraffin blocks and mount them on slides. c. Perform IHC staining using an antibody against CD31 (a marker of endothelial cells) to assess microvessel density. d. Quantify the CD31 staining to evaluate the extent of angiogenesis inhibition.

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a promising multi-targeted kinase inhibitor that demonstrates potent activity against key drivers of cancer progression and angiogenesis. Its ability to simultaneously inhibit FGFR, VEGFR, and Tie-2 signaling pathways, as well as induce apoptosis, provides a strong rationale for its clinical development in tumors characterized by alterations in these pathways. Further research and publication of detailed experimental methodologies will be crucial for a comprehensive understanding of its full therapeutic potential.

References

EOC317: A Technical Overview of a Multi-Targeted Kinase Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Executive Summary

EOC317, also known as ACTB-1003, is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases implicated in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2. Developed by Bayer HealthCare and later by ACT Biotech and Eddingpharm, this compound demonstrated promising preclinical activity through the simultaneous inhibition of tumor cell proliferation, angiogenesis, and induction of apoptosis. Despite its strong preclinical rationale, the clinical development of this compound was discontinued (B1498344) during Phase I trials in 2018. This guide provides a comprehensive technical overview of the discovery and development of this compound, summarizing all available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Introduction

The discovery of this compound was rooted in the therapeutic strategy of targeting multiple oncogenic pathways simultaneously to overcome resistance and enhance anti-tumor efficacy. By inhibiting key drivers of tumor growth (FGFR), blood supply (VEGFR), and vascular remodeling (Tie-2), this compound was designed to offer a multi-pronged attack on solid tumors. This document serves as a technical resource, compiling the scientific data and methodologies associated with the preclinical and early clinical evaluation of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of several key receptors and downstream signaling molecules. The primary targets of this compound are FGFR1, VEGFR2, and Tie-2. Inhibition of these receptors disrupts crucial signaling cascades involved in cell proliferation, survival, and angiogenesis.

Furthermore, preclinical studies revealed that this compound also impacts downstream signaling components, including Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in protein synthesis and cell growth. This broad-spectrum activity suggests a complex mechanism of action contributing to its potent anti-tumor effects.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Target Kinase | IC50 (nM) |

| FGFR1 | 6[1] |

| VEGFR2 | 2[1] |

| Tie-2 | 4[1] |

| RSK | 5 |

| p70S6K | 32 |

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound. Due to the proprietary nature of drug development, specific detailed protocols are often not publicly disclosed. The following represents a synthesis of standard methodologies in the field, supplemented with available information on this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

General Protocol:

-

Enzymes and Substrates: Recombinant human FGFR1, VEGFR2, and Tie-2 kinases were used. Specific peptide substrates for each kinase were utilized.

-

Assay Principle: Kinase activity was measured by quantifying the phosphorylation of the substrate. This was typically performed using a radiometric assay with [γ-³³P]ATP or a non-radioactive method such as a fluorescence-based assay (e.g., LanthaScreen™).

-

Procedure:

-

Kinase, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer.

-

The reaction was initiated by the addition of ATP.

-

After a defined incubation period, the reaction was stopped.

-

The amount of phosphorylated substrate was quantified.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines.

General Protocol:

-

Cell Lines: Human cancer cell lines with known genetic alterations, such as OPM-2 (multiple myeloma, FGFR3 translocation) and HCT-116 (colorectal carcinoma), were used.[1][2]

-

Assay Principle: Cell viability was measured using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

The viability reagent was added, and the signal was measured using a plate reader.

-

GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Tumor Implantation: Human cancer cells (e.g., OPM-2 or HCT-116) were injected subcutaneously into the flanks of the mice.[3][4]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules.

-

Efficacy Endpoints: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.

-

Pharmacodynamic Studies: Tumor tissues were collected to assess the inhibition of target phosphorylation (e.g., p-FGFR, p-VEGFR2) and markers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.

Experimental Workflow Diagram

Clinical Development and Discontinuation

This compound entered a Phase I clinical trial (NCT03583125) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5] The study was an open-label, single-arm, dose-escalation trial.[5]

Key aspects of the Phase I trial design:

-

Patient Population: Patients with advanced solid tumors who had progressed on standard therapies.[5]

-

Dose Escalation: The trial employed a dose-escalation design to determine the maximum tolerated dose (MTD).[5]

-

Endpoints: Primary endpoints focused on safety and tolerability, while secondary endpoints included pharmacokinetic parameters and preliminary anti-tumor activity.[5]

In July 2018, the development of this compound was discontinued. While the specific reasons for the discontinuation have not been publicly detailed, potential factors could include an unfavorable safety profile, lack of efficacy at the doses tested, or strategic decisions by the developing companies.

Conclusion

This compound represented a rational and promising approach to cancer therapy by targeting multiple key oncogenic pathways. Its potent preclinical activity underscored the potential of multi-targeted kinase inhibitors. However, its journey was halted in early clinical development, a common outcome in the challenging landscape of oncology drug discovery. The data and methodologies presented in this guide provide a valuable case study for researchers and drug developers, highlighting both the scientific rationale and the inherent risks in the development of novel anti-cancer agents. Further analysis of the preclinical data and, if it becomes available, the results of the Phase I trial could offer important lessons for the design of future multi-targeted therapies.

References

- 1. Clinical Predictors of Early Trial Discontinuation for Patients Participating in Phase I Clinical Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

EOC317: A Multi-Targeted Kinase Inhibitor for Oncological Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317, also known as ACTB-1003, is a potent, orally bioavailable small molecule that functions as a multi-mode kinase inhibitor. It has demonstrated significant potential in preclinical studies as an antineoplastic agent by simultaneously targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental considerations and visualizations of the targeted signaling pathways are presented to support further research and development efforts.

Chemical Properties and Identification

This compound is a complex heterocyclic molecule with the chemical formula C27H26F5N7O3. It is identified by the CAS number 939805-30-8.

| Property | Value |

| CAS Number | 939805-30-8 |

| Molecular Formula | C27H26F5N7O3 |

| Molecular Weight | 591.53 g/mol |

| Synonyms | ACTB-1003, EDP317 |

| Class | Antineoplastics; Morpholines; Pyrroles; Small molecules; Triazines[1] |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting multiple protein kinases that are crucial for tumor growth and survival. Its primary targets include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, as well as the downstream phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[1][2][3]

Table 2: Kinase Inhibition Profile of this compound

| Target | IC50 (nM) | Biological Function |

| VEGFR2 | 2 | Angiogenesis |

| Tie-2 | 4 | Angiogenesis |

| FGFR1 | 6 | Cell proliferation, survival, differentiation |

| RSK | 5 | Cell growth, proliferation, survival |

| p70S6K | 32 | Protein synthesis, cell growth |

The multi-targeted nature of this compound allows it to combat cancer through a variety of mechanisms:

-

Inhibition of Angiogenesis: By targeting VEGFR2 and Tie-2, this compound can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[2]

-

Targeting Cancer Mutations: Inhibition of FGFR addresses cancers that are driven by genetic alterations in this receptor family.[2]

-

Induction of Apoptosis: Through the inhibition of the PI3K/AKT/mTOR pathway, including downstream effectors like RSK and p70S6K, this compound can induce programmed cell death in cancer cells.[2]

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.

In Vitro Studies

This compound has shown dose-dependent inhibition of tumor growth in cell lines with FGFR genetic alterations.[2]

-

OPM2 (Human Multiple Myeloma): This cell line harbors an FGFR3 translocation and mutation.[2]

-

Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are driven by FGFR1 overexpression.[2]

In Vivo Studies

In vivo xenograft models have further confirmed the anti-cancer effects of this compound.

-

H460 (Human Lung Cancer): In vivo mechanism of action studies in H460 tumors demonstrated inhibition of RSK and p70S6K, coupled with the induction of apoptosis, as evidenced by PARP cleavage and TUNEL assays.[2]

-

HCT-116 (Human Colon Cancer): this compound was shown to inhibit tumor angiogenesis, confirmed by the inhibition of CD31 staining in tumor sections.[2] Importantly, this compound could be combined with standard chemotherapy agents like 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) without increasing toxicity.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Experimental Protocols: Key Considerations

While specific, detailed protocols for this compound are not publicly available, the following provides a general framework for key experiments based on standard methodologies.

Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the IC50 of this compound against target kinases.

-

Principle: A variety of assay formats can be used, such as FRET-based assays (e.g., LanthaScreen®) or luminescence-based assays (e.g., Kinase-Glo®). These assays typically involve a purified kinase, a substrate (peptide or protein), and ATP. The inhibitor (this compound) is added at various concentrations, and the kinase activity is measured.

-

General Protocol:

-

Prepare a dilution series of this compound.

-

In a multi-well plate, combine the kinase, a fluorescently labeled or biotinylated substrate, and ATP.

-

Add the different concentrations of this compound to the wells.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the signal (e.g., fluorescence or luminescence).

-

Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Principle: Assays like MTT, XTT, or CellTiter-Glo® measure cell viability as an indicator of proliferation.

-

General Protocol:

-

Seed cancer cells (e.g., OPM2, Ba/F3-TEL-FGFR1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence.

-

Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis

-

Objective: To analyze the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

General Protocol:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-RSK, RSK, p-p70S6K, p70S6K, p-AKT, AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.

-

General Protocol:

-

Inject cancer cells (e.g., H460, HCT-116) subcutaneously into the flank of immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at different doses, according to a predetermined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry for markers like CD31).

-

Clinical Development and Future Directions

Phase I clinical trials for this compound in solid tumors have been conducted.[1] However, the development for certain cancer types was discontinued.[1] Despite this, the multi-targeted mechanism of action of this compound continues to make it a valuable tool for cancer research, particularly in the context of tumors with specific genetic alterations in the FGFR and PI3K pathways. Further investigation into biomarkers that predict response to this compound could help identify patient populations most likely to benefit from this therapeutic approach.

Conclusion

This compound is a potent multi-mode kinase inhibitor with demonstrated preclinical activity against various cancer models. Its ability to simultaneously target key pathways in tumorigenesis and angiogenesis provides a strong rationale for its continued investigation as a potential anti-cancer agent. This technical guide offers a comprehensive overview of its properties and mechanism of action to aid researchers in designing and interpreting future studies with this promising compound.

References

Preclinical Profile of ACTB-1003: A Multi-Targeted Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACTB-1003 is an orally available, multi-targeted kinase inhibitor demonstrating potent preclinical activity through the simultaneous inhibition of pathways crucial for tumor growth, angiogenesis, and survival. This document provides a comprehensive overview of the preclinical findings for ACTB-1003, including its in vitro potency, in vivo efficacy, and mechanism of action. Detailed experimental methodologies for key studies are presented, alongside visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Introduction

ACTB-1003 is a small molecule kinase inhibitor designed to target multiple pathways implicated in cancer progression. Its mechanism of action involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, which are key drivers of tumor cell proliferation and angiogenesis. Additionally, ACTB-1003 induces apoptosis by targeting downstream kinases RSK and p70S6K. This multi-pronged approach suggests a potential for broad anti-tumor activity and the ability to overcome resistance mechanisms. The preclinical data summarized herein highlight the therapeutic potential of ACTB-1003 in various cancer models.

In Vitro Activity

ACTB-1003 has demonstrated potent inhibitory activity against a panel of key kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating low nanomolar potency against its primary targets.

| Target Kinase | IC50 (nM) | Pathway |

| FGFR1 | 6 | Tumor Growth/Proliferation |

| VEGFR2 | 2 | Angiogenesis |

| Tie-2 | 4 | Angiogenesis |

| RSK | 5 | Apoptosis Induction |

| p70S6K | 32 | Apoptosis Induction |

Cellular Activity

The anti-proliferative effects of ACTB-1003 were evaluated in cancer cell lines with known genetic alterations that drive tumor growth. ACTB-1003 showed potent, dose-dependent inhibition of proliferation in these models.

| Cell Line | Cancer Type | Key Genetic Alterations | Outcome |

| OPM2 | Human Multiple Myeloma | FGFR3 t(4:14) translocation, FGFR3 K650E mutation, PTEN deletion | Dose-dependent tumor growth inhibition |

| Ba/F3-TEL-FGFR1 | Murine Leukemia | FGFR1 over-expression | Dose-dependent tumor growth inhibition |

In Vivo Efficacy and Mechanism of Action

The anti-tumor activity of ACTB-1003 was assessed in various xenograft models, demonstrating significant, dose-dependent tumor growth inhibition in lung, breast, and colorectal cancer models.

Tumor Growth Inhibition in H460 Xenograft Model

In vivo studies using the H460 human non-small cell lung cancer xenograft model demonstrated that oral administration of ACTB-1003 resulted in significant tumor growth inhibition.

In Vivo Mechanism of Action

Mechanism of action studies in the H460 xenograft model confirmed the multi-targeted activity of ACTB-1003 in vivo:

-

Inhibition of Downstream Signaling: Demonstrated inhibition of RSK and p70S6K kinases.

-

Induction of Apoptosis: Confirmed by increased PARP cleavage and positive TUNEL staining in tumor tissues.

-

Inhibition of Angiogenesis: Evidenced by a reduction in CD31 staining in tumor sections, indicating decreased microvessel density.

Combination Studies

In the HCT-116 colon tumor xenograft model, ACTB-1003 was shown to be combinable with standard-of-care chemotherapy agents, 5-fluorouracil (B62378) (5-FU) and paclitaxel. The combination did not diminish the activity of the chemotherapy agents or increase their toxicity.

Signaling Pathway and Experimental Workflow

ACTB-1003 Signaling Pathway

Caption: ACTB-1003 mechanism of action.

Preclinical Evaluation Workflow

Caption: General workflow for preclinical evaluation.

Experimental Protocols

The following are representative protocols for the key experiments conducted in the preclinical evaluation of ACTB-1003.

In Vitro Kinase Inhibition Assay (Representative Protocol)

-

Principle: A luminescence-based kinase assay, such as ADP-Glo™, is used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase by ACTB-1003 results in a decrease in ADP production and, consequently, a lower luminescent signal.

-

Materials: Recombinant human kinases (FGFR1, VEGFR2, Tie-2, RSK, p70S6K), appropriate substrates, ATP, kinase assay buffer, ACTB-1003, and a luminescence detection reagent.

-

Procedure:

-

Prepare serial dilutions of ACTB-1003 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, substrate, and ACTB-1003 or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of ACTB-1003 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (Representative Protocol)

-

Principle: A colorimetric or fluorometric assay, such as MTT or resazurin, is used to measure the metabolic activity of viable cells. A decrease in metabolic activity correlates with a reduction in cell proliferation.

-

Materials: OPM2 or Ba/F3-TEL-FGFR1 cells, appropriate culture medium, ACTB-1003, and a cell proliferation assay reagent.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with serial dilutions of ACTB-1003 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition of proliferation for each concentration of ACTB-1003 and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

H460 Xenograft Model (Representative Protocol)

-

Principle: Human H460 tumor cells are implanted subcutaneously into immunocompromised mice. The effect of ACTB-1003 on tumor growth is monitored over time.

-

Materials: H460 cells, immunocompromised mice (e.g., nude or SCID), cell culture medium, Matrigel (optional), ACTB-1003 formulation for oral administration.

-

Procedure:

-

Harvest H460 cells and resuspend them in a mixture of medium and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer ACTB-1003 or vehicle control orally according to the planned dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Immunohistochemistry for CD31 (Representative Protocol)

-

Principle: CD31 is a marker for endothelial cells. Immunohistochemical staining for CD31 in tumor tissue sections allows for the quantification of microvessel density, an indicator of angiogenesis.

-

Materials: Formalin-fixed, paraffin-embedded tumor sections, primary antibody against CD31, a suitable secondary antibody detection system, and a chromogen.

-

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval to unmask the CD31 epitope.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-CD31 antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen such as DAB.

-

Counterstain the sections with hematoxylin.

-

Dehydrate and mount the slides.

-

Visualize the stained sections under a microscope and quantify the microvessel density.

-

Conclusion

The preclinical data for ACTB-1003 strongly support its development as a novel anti-cancer agent. Its ability to potently inhibit key pathways involved in tumor growth, angiogenesis, and survival provides a strong rationale for its clinical investigation in a variety of solid and hematological malignancies. The in vivo data confirm that its multi-targeted mechanism of action translates to significant anti-tumor efficacy. Further studies are warranted to explore the full potential of ACTB-1003, both as a monotherapy and in combination with other anti-cancer agents.

EOC317: A Technical Overview of a Potent FGFR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317 (also known as ACTB-1003) is a potent, orally available small molecule kinase inhibitor targeting key drivers of tumor growth and angiogenesis. This technical guide provides an in-depth overview of the inhibitory activity of this compound, with a primary focus on its interaction with Fibroblast Growth Factor Receptor 1 (FGFR1). It includes quantitative data on its inhibitory potency, a detailed experimental protocol for determining its half-maximal inhibitory concentration (IC50), and a visual representation of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a panel of kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. Notably, this compound exhibits nanomolar potency against FGFR1, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2, highlighting its multi-targeted profile.

| Target Kinase | IC50 Value (nM) |

| FGFR1 | 6 [1] |

| VEGFR2 | 2[1] |

| Tie-2 | 4[1] |

| RSK | 5[1] |

| p70S6K | 32[1] |

Table 1: In vitro inhibitory potency of this compound against various kinases.

Experimental Protocol: Determination of FGFR1 IC50

The following protocol describes a representative in vitro biochemical assay for determining the IC50 value of this compound against FGFR1. This method is based on established principles of kinase activity measurement, such as the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Materials and Reagents

-

Enzyme: Recombinant human FGFR1 kinase domain.

-

Inhibitor: this compound (stock solution in 100% DMSO).

-

Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer.

-

Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Plates: 384-well, low-volume, black microplates.

-

Detection Instrument: Plate reader capable of TR-FRET measurements.

Assay Procedure

-

Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. Subsequently, these dilutions are further diluted in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

-

Reagent Preparation:

-

Kinase/Antibody Mixture: Prepare a solution containing the FGFR1 enzyme and the Europium-labeled anti-tag antibody in the assay buffer at twice the final desired concentration.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at twice the final desired concentration.

-

-

Assay Assembly:

-

Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 5 µL of the Kinase/Antibody mixture to each well.

-

Initiate the binding reaction by adding 10 µL of the Tracer Solution to each well. The final reaction volume is 20 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. The reader should be configured to excite the Europium donor at approximately 340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).

-

Data Analysis:

-

The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.

-

The percentage of inhibition is calculated for each this compound concentration relative to the controls (0% inhibition for vehicle control and 100% inhibition for a high concentration of a known potent inhibitor or no enzyme control).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

-

Visualizing Molecular Interactions and Workflows

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, thereby blocking these downstream signals.

References

EOC317: A Technical Overview of VEGFR2 Inhibition

This technical guide provides an in-depth analysis of EOC317 (also known as ACTB-1003), focusing on its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Inhibitory Activity

This compound is a multi-targeted oral kinase inhibitor. Its primary mechanism involves the inhibition of key signaling pathways implicated in cancer cell growth, proliferation, and angiogenesis. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against VEGFR2, as well as other important kinases.

| Target Kinase | IC50 Value (nM) | Primary Function | Reference |

| VEGFR2 | 2 | Angiogenesis | [1] |

| Tie-2 | 4 | Angiogenesis | [1] |

| FGFR1 | 6 | Cancer Cell Mutations, Proliferation | [1] |

| RSK | 5 | Apoptosis Induction | [1] |

| p70S6K | 32 | Apoptosis Induction | [1] |

Table 1: In vitro inhibitory activity of this compound against multiple kinases.

VEGFR2 Signaling and Inhibition by this compound

VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3]

This compound functions as a potent inhibitor of this pathway by targeting the VEGFR2 kinase. By blocking the receptor's activity, this compound effectively halts the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.[1]

Experimental Protocols

While the specific, detailed experimental protocol for determining the IC50 value of this compound is not publicly available in the cited references, a general methodology for an in vitro VEGFR2 kinase assay can be described. Such assays are standard in drug discovery for quantifying the potency of kinase inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR2 kinase activity in vitro.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), [γ-³³P]ATP

-

This compound (at various concentrations)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well filter plates

-

Scintillation counter

General Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for testing.

-

Prepare a reaction mixture containing the assay buffer, peptide substrate, and ATP (spiked with [γ-³³P]ATP).

-

-

Kinase Reaction:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the recombinant VEGFR2 enzyme to each well and incubate briefly to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

-

Stopping the Reaction and Measuring Activity:

-

Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of radioactivity remaining on the filter for each well using a scintillation counter. The radioactivity is directly proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of VEGFR2 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

References

- 1. This compound | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]

- 2. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 5. Engineered ligand‐based VEGFR antagonists with increased receptor binding affinity more effectively inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

EOC317: A Multi-Faceted Kinase Inhibitor Targeting Tie-2 in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

EOC317, also known as ACTB-1003, is an orally available small molecule that demonstrates potent inhibition of multiple receptor tyrosine kinases critically involved in tumor progression, most notably Tie-2, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). Developed initially by Bayer HealthCare and later by ACT Biotech and Eddingpharm, this compound was investigated as a potential anti-cancer agent due to its multi-pronged mechanism of action targeting tumor angiogenesis and cell survival pathways.[1] Despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) in Phase I for the treatment of cancer and solid tumors.[1]

Core Mechanism of Action: Targeting Key Angiogenesis Pathways

This compound exerts its anti-tumor effects by simultaneously blocking several key signaling pathways essential for tumor growth and vascularization. Its primary targets include:

-

Tie-2 (Angiopoietin Receptor): A key regulator of vascular maturation and stability.

-

VEGFR-2: The main mediator of VEGF-induced angiogenesis, promoting endothelial cell proliferation, migration, and survival.

-

FGFR1: Involved in tumor cell proliferation, survival, and angiogenesis.

By inhibiting these kinases, this compound was designed to disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, a process known as angiogenesis, and to directly inhibit the growth of cancer cells.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activity of this compound against its primary kinase targets.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 2 |

| Tie-2 | 4 |

| FGFR1 | 6 |

Signaling Pathway Inhibition

This compound's mechanism of action is centered on the disruption of the Tie-2 signaling cascade, a critical pathway in regulating endothelial cell quiescence and vascular stability. In the tumor microenvironment, the binding of angiopoietin ligands to the Tie-2 receptor on endothelial cells activates downstream signaling, primarily through the PI3K/Akt pathway, which promotes cell survival and vascular maturation. This compound, by blocking the kinase activity of Tie-2, prevents this signaling cascade, leading to destabilized blood vessels and inhibition of angiogenesis.

References

EOC317: A Multi-Modal Kinase Inhibitor for Oncogenic Pathway Modulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of EOC317 (also known as ACTB-1003), an orally available, small-molecule, multi-mode kinase inhibitor. This compound has demonstrated potential antineoplastic activity by concurrently targeting multiple critical signaling pathways involved in tumor growth, angiogenesis, and survival. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the complex biological processes it modulates.

Core Mechanism of Action

This compound is a multi-targeted kinase inhibitor that exerts its anti-cancer effects by blocking the activity of several key receptor tyrosine kinases and downstream signaling proteins.[1][2] Its primary modes of action are the inhibition of fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and the angiopoietin receptor (Tie-2).[3][4] By targeting these receptors, this compound disrupts critical pathways responsible for tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[3][4]

Furthermore, this compound induces apoptosis (programmed cell death) by inhibiting downstream kinases such as RSK (Ribosomal S6 Kinase) and p70S6K (p70S6 Kinase), which are components of the PI3K/AKT/mTOR signaling cascade.[3][4] This multi-pronged approach of simultaneously blocking pro-proliferative signals, anti-angiogenic pathways, and pro-apoptotic targets creates the potential for additive or synergistic antitumor efficacy.[1]

Quantitative Data Summary

The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) determined for its primary targets. These values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Target Kinase | IC₅₀ Value (nM) | Primary Pathway Modulated |

| VEGFR2 | 2 | Angiogenesis |

| Tie-2 | 4 | Angiogenesis |

| FGFR1 | 6 | Cancer Cell Proliferation |

| RSK | 5 | Apoptosis Induction (PI3K) |

| p70S6K | 32 | Apoptosis Induction (PI3K) |

Data sourced from MedChemExpress and TargetMol product descriptions.[3][4]

Key Signaling Pathway Modulation

This compound's therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways. The diagram below illustrates the interconnected pathways targeted by this inhibitor.

Experimental Protocols

The following sections describe representative methodologies for evaluating the efficacy of this compound. These protocols are based on standard practices and the limited information available in public sources.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a generalized procedure for determining the IC₅₀ values of this compound against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of kinases such as VEGFR2, FGFR1, Tie-2, RSK, and p70S6K.

Materials:

-

Recombinant human kinases (VEGFR2, FGFR1, etc.)

-

Specific peptide substrates for each kinase

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

[γ-³³P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.

-

Compound Dilution: Create a serial dilution of this compound in DMSO, typically ranging from 1 µM to 0.1 nM. Add a fixed volume of the diluted compound to the reaction wells. Include a DMSO-only control (vehicle).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes, to allow for substrate phosphorylation.

-

Stop Reaction and Spotting: Stop the reaction and spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unbound [γ-³³P]ATP.

-

Quantification: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assays

Studies have shown this compound effectively inhibits the growth of cell lines with FGFR genetic alterations, such as the OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 cell lines.[3][4]

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

OPM2 or Ba/F3-TEL-FGFR1 cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess Viability: After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This compound has demonstrated dose-dependent tumor growth inhibition in xenograft models, such as the HCT-116 colon tumor model.[1]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

HCT-116 human colorectal carcinoma cells

-

Matrigel

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally once daily. The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for angiogenesis markers (e.g., CD31) or apoptosis markers (e.g., TUNEL).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Development Status

This compound, also identified as EDP317 and ACTB-1003, was originated by Bayer HealthCare and subsequently developed by ACT Biotech and Eddingpharm.[1] The compound entered Phase I clinical trials for cancer and solid tumors in the USA and China.[1][5] However, as of July 2018, these Phase I trials were discontinued.[1] Despite the discontinuation, the preclinical data for this compound provides a valuable case study in the development of multi-targeted kinase inhibitors.

References

EOC317: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317, also known as ACTB-1003, is an orally bioavailable small molecule kinase inhibitor that has demonstrated potent anti-angiogenic activity by targeting key receptor tyrosine kinases involved in vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in modulating critical signaling pathways, and the experimental methodologies used to characterize its anti-angiogenic effects. While the clinical development of this compound was discontinued (B1498344) in Phase I, the preclinical data highlights its potential as a multi-targeted anti-angiogenic agent and provides valuable insights for the development of next-generation angiogenesis inhibitors.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients and to remove metabolic waste. The vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and angiopoietin-Tie signaling pathways are critical regulators of this process, making them attractive targets for cancer therapy.

This compound is a multi-targeted kinase inhibitor designed to simultaneously block several key drivers of angiogenesis. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Tie-2. By inhibiting these receptors, this compound aims to disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new tumor blood vessels.

Mechanism of Action

This compound exerts its anti-angiogenic effects through the competitive inhibition of ATP binding to the kinase domains of VEGFR2, FGFR1, and Tie-2. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR2 | 2 | [1][2] |

| FGFR1 | 6 | [1][2] |

| Tie-2 | 4 | [1][2] |

Role in Angiogenesis-Related Signaling Pathways

This compound's simultaneous inhibition of VEGFR2, FGFR1, and Tie-2 disrupts multiple facets of the angiogenic process.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of VEGF-induced angiogenesis. Its activation leads to endothelial cell proliferation, migration, survival, and vascular permeability. This compound's inhibition of VEGFR2 is expected to block these downstream effects.

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

FGFR1 Signaling Pathway

The FGF/FGFR1 signaling axis plays a significant role in endothelial cell proliferation and migration. Aberrant FGFR1 signaling is implicated in tumor angiogenesis.

Caption: FGFR1 Signaling Pathway Inhibition by this compound.

Tie-2 Signaling Pathway

The angiopoietin/Tie-2 signaling pathway is crucial for vascular maturation and stability. Angiopoietin-1 (Ang1) binding to Tie-2 promotes vascular quiescence, while Angiopoietin-2 (Ang2) can act as a context-dependent antagonist, promoting vascular destabilization and angiogenesis. This compound's inhibition of Tie-2 can disrupt this delicate balance.

Caption: Tie-2 Signaling Pathway Modulation by this compound.

Experimental Protocols for Assessing Anti-Angiogenic Activity

A variety of in vitro and in vivo assays are employed to characterize the anti-angiogenic properties of compounds like this compound. Below are generalized protocols for key experiments.

In Vitro Assays

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.

-

After 24 hours, the medium is replaced with a basal medium containing a low serum concentration (e.g., 1-2% FBS) to induce a quiescent state.

-

Cells are then treated with various concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL) or bFGF (e.g., 10 ng/mL).

-

After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, or by direct cell counting.

-

The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

Objective: To evaluate the effect of this compound on endothelial cell migration.

Methodology:

-

The underside of a porous membrane (e.g., 8 µm pore size) in a Boyden chamber insert is coated with an extracellular matrix protein such as fibronectin or collagen.

-

The lower chamber is filled with endothelial basal medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).

-

HUVECs, pre-treated with various concentrations of this compound or vehicle for 30 minutes, are seeded into the upper chamber.

-

The chamber is incubated for 4-6 hours to allow cell migration through the membrane.

-

Non-migrated cells on the upper side of the membrane are removed with a cotton swab.

-

Migrated cells on the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

-

A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify.

-

HUVECs are pre-treated with various concentrations of this compound or vehicle.

-

The treated cells are then seeded onto the Matrigel-coated wells.

-

After 6-18 hours of incubation, the formation of tube-like structures is observed and photographed using a microscope.

-

The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Assays

Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of this compound.

Methodology:

-

Human tumor cells (e.g., HCT-116 colon cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses daily or on a specified schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) with calipers.

-

At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.

Objective: To quantify the effect of this compound on tumor angiogenesis in vivo.

Methodology:

-

Tumor tissues from the xenograft model are fixed in formalin and embedded in paraffin.

-

Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

-

The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

-

The slides are then incubated with a primary antibody against the endothelial cell marker CD31 (PECAM-1).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the stained vessels.

-

The slides are counterstained (e.g., with hematoxylin) and imaged.

-

Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields.

Caption: Experimental Workflow for Assessing Anti-Angiogenic Activity.

Clinical Development and Future Perspectives

This compound entered Phase I clinical trials for the treatment of solid tumors. In August 2018, EOC Pharma announced the dosing of the first patient in a Phase 1 trial in China. However, the development of this compound was later discontinued.

Despite its discontinuation, the preclinical profile of this compound as a potent, orally available, multi-targeted inhibitor of key angiogenic pathways provides a strong rationale for the continued exploration of this therapeutic strategy. The simultaneous inhibition of VEGFR, FGFR, and Tie-2 pathways may offer a more comprehensive blockade of tumor angiogenesis and potentially overcome resistance mechanisms that can emerge with agents targeting a single pathway. Future research in this area could focus on optimizing the selectivity and safety profiles of multi-targeted kinase inhibitors and identifying predictive biomarkers to select patient populations most likely to benefit from such therapies.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent anti-angiogenic activity demonstrated through the inhibition of VEGFR2, FGFR1, and Tie-2. While its clinical development has been halted, the preclinical data underscores the therapeutic potential of simultaneously targeting multiple key pathways in tumor angiogenesis. The experimental methodologies and signaling pathways detailed in this guide provide a framework for the evaluation and development of novel anti-angiogenic agents. Further research into the complex interplay of these signaling networks will be crucial for advancing the next generation of cancer therapies.

References

EOC317: A Technical Guide on its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317 (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor with demonstrated antineoplastic activity in preclinical models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and available clinical trial information. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with visualizations of the core signaling pathways modulated by this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases and intracellular signaling proteins implicated in tumor growth, angiogenesis, and cell survival. Its multi-pronged approach, targeting key oncogenic pathways simultaneously, represents a promising strategy in cancer therapy. This guide synthesizes the publicly available data on this compound to provide a detailed understanding of its preclinical antineoplastic profile.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting a range of kinases that are crucial for tumor progression. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and the downstream effectors, Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in cell survival and apoptosis.

Kinase Inhibition Profile

The inhibitory activity of this compound against its primary kinase targets has been quantified, demonstrating potent inhibition at nanomolar concentrations.

| Target Kinase | IC50 (nM) |

| FGFR1 | 6 |

| VEGFR2 | 2 |

| Tie-2 | 4 |

| RSK | 5 |

| p70S6K | 32 |

Note: Further dose-response data from cell-based assays (e.g., GI50 values) are not publicly available.

Signaling Pathways

This compound's therapeutic potential stems from its ability to concurrently block multiple signaling cascades critical for tumor growth and survival.

Inhibition of FGFR1 by this compound disrupts downstream signaling that promotes cell proliferation and survival, particularly in tumors with FGFR genetic alterations.

By targeting VEGFR2 and Tie-2, this compound inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

This compound's inhibition of PI3K, RSK, and p70S6K is believed to induce apoptosis, or programmed cell death, in cancer cells. The precise downstream mechanisms of apoptosis induction by this compound through RSK and p70S6K inhibition require further elucidation.

Preclinical Efficacy

The antineoplastic activity of this compound has been evaluated in various preclinical models, including cancer cell lines and xenograft models.

In Vitro Studies

This compound has demonstrated potent activity in cancer cell lines with known FGFR genetic alterations.

-

OPM-2 (Human Multiple Myeloma): This cell line is characterized by an FGFR3 translocation. This compound has been shown to be highly active against OPM-2 cells.

-

Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are dependent on FGFR1 signaling for their proliferation and survival. This compound effectively inhibits the growth of these cells.

In Vivo Studies

The in vivo efficacy of this compound was assessed in a human colon tumor xenograft model.

-

HCT-116 (Human Colon Carcinoma) Xenograft Model: this compound demonstrated dose-dependent tumor growth inhibition in this model. Notably, it showed the ability to be combined with standard-of-care chemotherapies, 5-fluorouracil (B62378) (5-FU) and paclitaxel, without increasing toxicity. Specific tumor growth inhibition percentages at defined doses are not publicly available.

Clinical Trials

A Phase 1 clinical trial of this compound was initiated in China to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors (NCT03583125).

Trial Design (NCT03583125)

-

Title: A Phase 1 Dose Escalation Study of this compound in Chinese Patients With Advanced Solid Tumors

-

Status: The last known status was "Recruiting" with an estimated study completion date in late 2020. No results have been publicly posted.

-

Design: This was an open-label, single-arm study with two phases:

-

Dose-Escalation Phase: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Dose-Expansion Phase: To further evaluate the safety and preliminary antitumor activity at the RP2D in specific tumor types, including those with FGFR alterations.

-

-

Intervention: this compound administered orally.

Clinical Data

The results of the Phase 1 clinical trial (NCT03583125) have not been made publicly available in peer-reviewed literature or through public press releases.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the antineoplastic activity of this compound. These are generalized procedures and may not reflect the exact protocols used in the original studies.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation and viability.

Protocol Steps:

-

Cell Seeding: Cancer cells (e.g., OPM-2) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Protocol Steps:

-

Cell Culture and Implantation: HCT-116 human colon carcinoma cells are cultured in vitro, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.

-

Drug Administration: this compound is administered to the mice according to a predefined schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without the active compound.

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size or after a set duration. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Conclusion

This compound is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated significant antineoplastic activity in preclinical models of cancer. Its ability to simultaneously inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis provides a strong rationale for its clinical development. While detailed quantitative preclinical data and the results from its early-phase clinical trial are not yet in the public domain, the available information suggests that this compound holds promise as a potential therapeutic agent for solid tumors, particularly those with FGFR alterations. Further disclosure of preclinical and clinical data will be crucial to fully understand the therapeutic potential of this compound.

EOC317 Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 (also known as ACTB-1003 and EDP317) is an orally available, multi-mode kinase inhibitor that was under development for the treatment of solid tumors.[1][2] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor growth and angiogenesis, including Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Tie-2.[1][2][3][4] While designed to be a multi-targeted agent, like many kinase inhibitors, this compound exhibits off-target activity that can contribute to both its therapeutic efficacy and potential toxicity. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Data on Kinase Inhibition